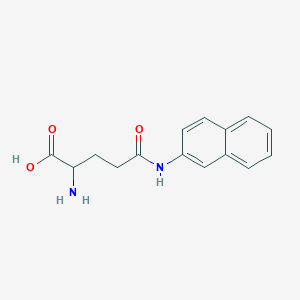
2-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glu(betaNA)-OH, also known as L-Glutamic acid beta-naphthylamide, is a derivative of L-glutamic acid. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. L-Glutamic acid is a non-essential amino acid that plays a crucial role in protein synthesis and neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glu(betaNA)-OH typically involves the reaction of L-glutamic acid with beta-naphthylamine. This process can be carried out through various methods, including:
Amidation Reaction: L-glutamic acid is reacted with beta-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form L-Glu(betaNA)-OH.
Enzymatic Synthesis: Enzymes such as glutaminase can be used to catalyze the formation of L-Glu(betaNA)-OH from L-glutamic acid and beta-naphthylamine under mild conditions.
Industrial Production Methods
Industrial production of L-Glu(betaNA)-OH may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
L-Glu(betaNA)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.
Substitution: The beta-naphthylamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamide compounds, and substituted derivatives with various functional groups.
科学的研究の応用
L-Glu(betaNA)-OH has several applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of glutaminase and other related enzymes.
Neuroscience: The compound is used to investigate the role of glutamic acid derivatives in neurotransmission and neuroprotection.
Pharmacology: L-Glu(betaNA)-OH is studied for its potential therapeutic effects in treating neurological disorders and as a model compound for drug development.
Industrial Applications: It is used in the synthesis of various bioactive compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of L-Glu(betaNA)-OH involves its interaction with specific enzymes and receptors in the body. As a derivative of L-glutamic acid, it can bind to glutamate receptors and modulate neurotransmission. The compound may also act as a substrate for enzymes such as glutaminase, influencing metabolic pathways related to amino acid metabolism.
類似化合物との比較
Similar Compounds
L-Glutamic Acid: The parent compound of L-Glu(betaNA)-OH, involved in protein synthesis and neurotransmission.
L-Glutamine: An amino acid similar to L-glutamic acid, with roles in nitrogen metabolism and immune function.
Beta-Naphthylamine: A compound used in the synthesis of various derivatives, including L-Glu(betaNA)-OH.
Uniqueness
L-Glu(betaNA)-OH is unique due to its combination of L-glutamic acid and beta-naphthylamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in studying enzyme activity and neurotransmission.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
2-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O3/c16-13(15(19)20)7-8-14(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,18)(H,19,20) |
InChIキー |
XWCSDVVHAXLZNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



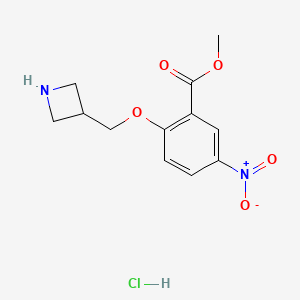
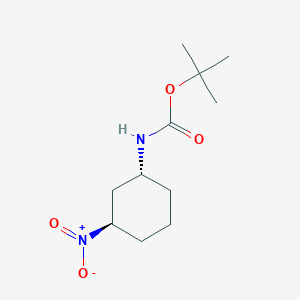

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
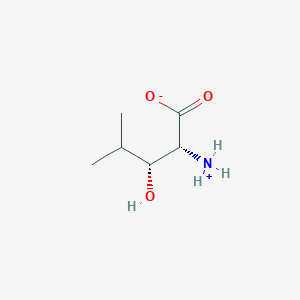
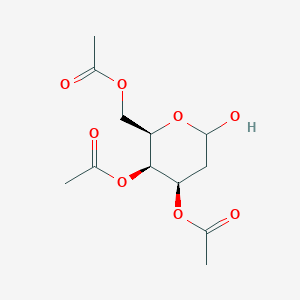
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
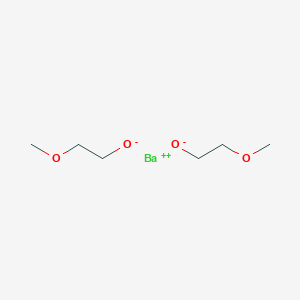
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
